2-Bromo-6-fluoro-4-methylbenzenesulfonamide
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Overview
Description
2-Bromo-6-fluoro-4-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7BrFNO2S and a molecular weight of 268.1 g/mol It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring that is substituted with bromine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-4-methylbenzenesulfonamide typically involves the sulfonation of 2-Bromo-6-fluoro-4-methylbenzene. This process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-sulfonation and to ensure the selective formation of the sulfonamide product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to optimize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the sulfonamide group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce different sulfonamide derivatives .
Scientific Research Applications
2-Bromo-6-fluoro-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The bromine and fluorine substituents can also influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-6-methylbenzoic acid: Similar in structure but contains a carboxylic acid group instead of a sulfonamide group.
4-Fluoro-2-methylbenzenesulfonamide: Lacks the bromine substituent but has a similar sulfonamide group.
Uniqueness
2-Bromo-6-fluoro-4-methylbenzenesulfonamide is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the sulfonamide group makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H7BrFNO2S |
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Molecular Weight |
268.11 g/mol |
IUPAC Name |
2-bromo-6-fluoro-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7BrFNO2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
NIDDSGOCFRUJMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)S(=O)(=O)N)F |
Origin of Product |
United States |
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